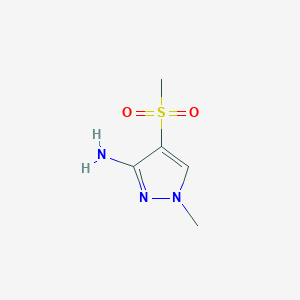
1-Methyl-4-methylsulfonylpyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, and common synonyms .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The synthesis process can vary greatly depending on the complexity of the molecule .Molecular Structure Analysis
The molecular structure of a compound is determined by various spectroscopic techniques such as NMR, IR, UV-Vis, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the mechanisms of its reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties can be determined through various experimental techniques .科学的研究の応用
Efficient Synthesis Techniques
A significant application of 1-Methyl-4-methylsulfonylpyrazol-3-amine lies in the realm of synthetic chemistry, where it serves as a precursor in the efficient synthesis of pyrazole derivatives. For instance, nucleophilic substitution reactions of chloro pyrazoles with various amines and thiols have been reported to occur under mild conditions, yielding 5-alkyl amino and thioether pyrazoles in high yields. This method presents a streamlined approach for creating pyrazole-based compounds, which are pivotal in pharmaceutical and agrochemical industries due to their biological activities (Sakya & Rast, 2003).
Nanocatalyst Development
In another innovative application, this compound has been utilized in the design of novel nanocatalysts for green chemistry processes. A study highlighted the use of an immobilized aminoethanesulfonic acid on functionalized magnetic nanoparticles for the rapid synthesis of tetrazoles. This nanocatalyst exhibits superior performance in terms of reaction efficiency and environmental friendliness, showcasing the compound's utility in facilitating sustainable chemical syntheses (Ghasemzadeh & Akhlaghinia, 2017).
Antimicrobial Surface Coatings
The antimicrobial applications of derivatives of this compound have been explored in surface coatings and printing inks. Compounds synthesized from this chemical have demonstrated significant antimicrobial effects when incorporated into polyurethane varnishes and printing ink pastes, offering a promising approach for the development of antimicrobial coatings on various surfaces (El‐Wahab et al., 2015).
Electrochemical Applications
In electrochemistry, the oxidation of primary amines in ionic liquid media using derivatives of this compound has led to the formation of organically modified electrode surfaces. This application is crucial for developing sensors and electronic devices, as it allows for the tailored functionalization of electrode interfaces for specific electrochemical behaviors (Ghilane et al., 2010).
Green Chemistry and Catalysis
The compound also finds application in green chemistry, serving as a building block in the synthesis of various heterocyclic compounds through environmentally friendly methods. For example, the promotion of CO2 hydrogenation to formic acid using diamine-functionalized ionic liquids signifies its role in carbon capture and utilization strategies, contributing to the mitigation of climate change impacts (Zhang et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-methyl-4-methylsulfonylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-8-3-4(5(6)7-8)11(2,9)10/h3H,1-2H3,(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBKGTJSPIMNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

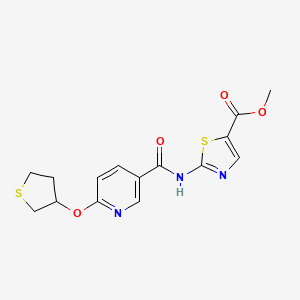
![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxypropyl)hexanamide](/img/structure/B2952875.png)

![N-Methyl-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzenesulfonamide](/img/structure/B2952878.png)

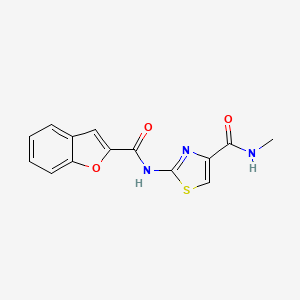
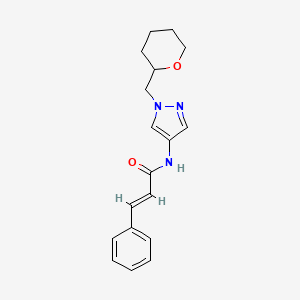
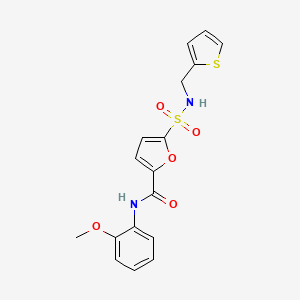
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2952885.png)

![3-amino-4-(furan-2-yl)-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2952891.png)


![3-(4-Fluorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2952895.png)